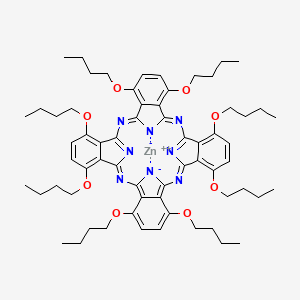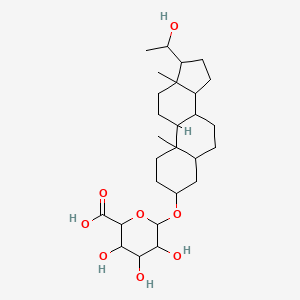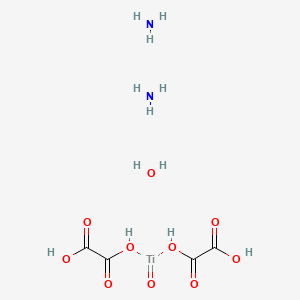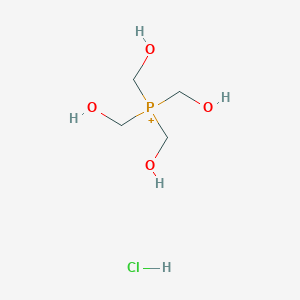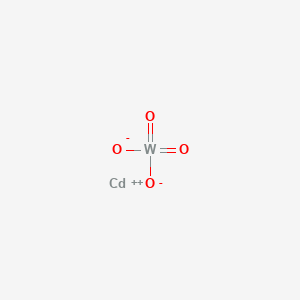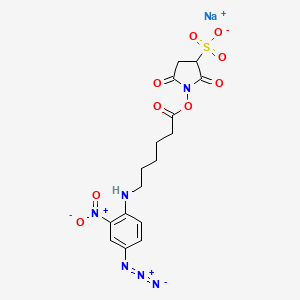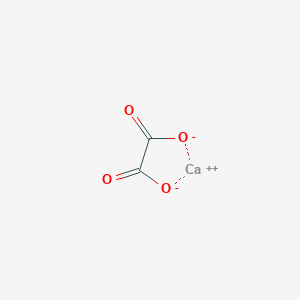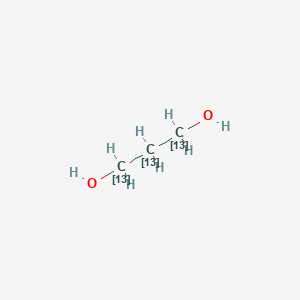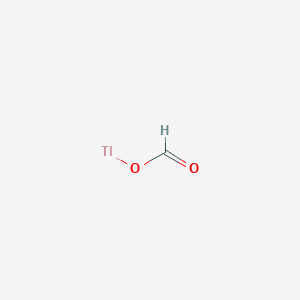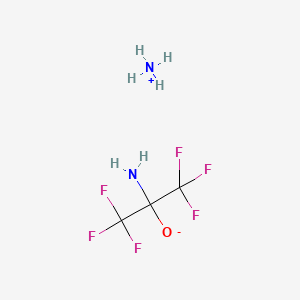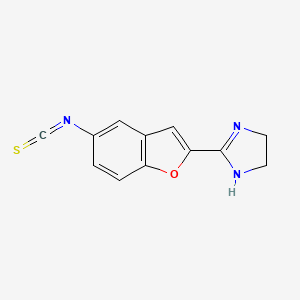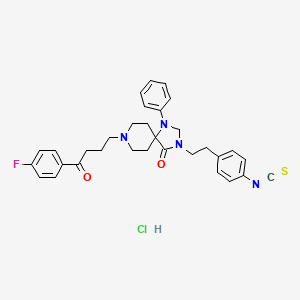
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.
Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.
Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
Applications De Recherche Scientifique
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.
Biology: Employed in receptor binding studies to understand dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mécanisme D'action
The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiperone: The parent compound, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar applications.
Raclopride: A selective dopamine D2 receptor antagonist used in research.
Uniqueness
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.
Propriétés
Formule moléculaire |
C32H34ClFN4O2S |
|---|---|
Poids moléculaire |
593.2 g/mol |
Nom IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H |
Clé InChI |
MHDTWYNWOBNGFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


